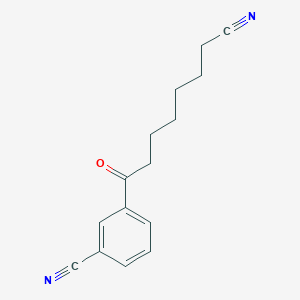

8-(3-Cyanophenyl)-8-oxooctanenitrile

Description

Structural Context within Keto-Nitriles

Keto-nitriles are a class of organic compounds that possess both a ketone (C=O) and a nitrile (-C≡N) functional group. The reactivity of these molecules is dictated by the interplay of these two groups and their relative positions within the carbon skeleton. Depending on the spacing between the carbonyl and cyano groups, they can be classified as α, β, γ, and so on. In the case of 8-(3-Cyanophenyl)-8-oxooctanenitrile, the aliphatic nitrile is distant from the ketone, making it a ω-keto nitrile, which suggests that the two functional groups can often react independently of one another.

The aromatic nitrile, being directly attached to the phenyl ring, has its reactivity influenced by the electronic effects of the ring and the meta-positioned ketone. The linear geometry of the nitrile's sp-hybridized carbon and the trigonal planar geometry of the ketone's sp2-hybridized carbon are key structural features. fiveable.me

Significance of Cyano and Ketone Functionalities in Organic Synthesis

Both the cyano (nitrile) and ketone functional groups are cornerstones of organic synthesis due to their versatile reactivity.

The Cyano Group: The carbon-nitrogen triple bond in the cyano group is highly polarized, with the carbon atom being electrophilic. fiveable.me This makes it susceptible to attack by nucleophiles. Nitriles are valuable intermediates as they can be transformed into a variety of other functional groups:

Hydrolysis: Nitriles can be hydrolyzed to produce carboxylic acids or amides. ebsco.com

Reduction: They can be reduced to primary amines. fiveable.me

Addition of Organometallic Reagents: Grignard reagents can add to nitriles to form ketones after hydrolysis. fiveable.meacs.org

The cyano group is also a key component in the formation of carbon-carbon bonds. organic-chemistry.org

The Ketone Group: The carbonyl group of a ketone is also polarized, with an electrophilic carbon atom. This allows for a wide range of nucleophilic addition reactions. pearson.com Some key transformations of ketones include:

Reduction: Ketones can be reduced to secondary alcohols.

Wittig Reaction: Conversion to alkenes using phosphorus ylides.

Cyanohydrin Formation: Reaction with hydrogen cyanide to form cyanohydrins, which contain both a hydroxyl and a nitrile group on the same carbon. libretexts.orglibretexts.orglibretexts.org

The presence of both functionalities in this compound provides multiple reaction sites, allowing for sequential or selective transformations to build more complex molecules.

Overview of Research Trajectories for Related Chemical Entities

While specific research on this compound is not extensively documented in publicly available literature, the research on related cyanophenyl keto-nitriles provides insight into potential areas of interest. For instance, related compounds such as 4-(3-Cyanophenyl)-4-oxobutyronitrile and 8-(4-Cyanophenyl)-8-oxooctanenitrile are commercially available, suggesting their use as building blocks in chemical synthesis. alfa-chemistry.comcymitquimica.comsigmaaldrich.comriekemetals.com

Research in this area often focuses on:

Synthesis of Heterocyclic Compounds: The dual functionality of keto-nitriles makes them excellent precursors for the synthesis of various nitrogen- and oxygen-containing heterocyclic rings, which are common scaffolds in medicinal chemistry.

Development of Novel Polymers: The nitrile and ketone groups can be modified to create monomers for polymerization, leading to materials with specific thermal or chemical properties.

Medicinal Chemistry: The nitrile group is present in numerous pharmaceuticals and can act as a bioisostere for a ketone or other functional groups, potentially improving a drug candidate's pharmacokinetic profile. nih.govnih.gov Research on related structures could be aimed at exploring their biological activity.

The study of molecules like this compound and its relatives continues to be an active area of research, driven by the constant need for new synthetic methodologies and novel molecular entities with unique properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(7-cyanoheptanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-10-5-3-1-2-4-9-15(18)14-8-6-7-13(11-14)12-17/h6-8,11H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIGARDAYDEYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCCCCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642234 | |

| Record name | 3-(7-Cyanoheptanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-66-3 | |

| Record name | 3-(7-Cyanoheptanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 3 Cyanophenyl 8 Oxooctanenitrile and Its Analogues

Established Synthetic Routes to Related Keto-Nitriles

Traditional synthetic strategies for molecules containing both ketone and nitrile functionalities often involve the sequential or convergent assembly of molecular fragments. These routes rely on well-understood, classical organic reactions.

Acylation Reactions for Ketone Moiety Formation

A primary method for synthesizing aromatic ketones is the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride. organic-chemistry.org For a compound like 8-(3-cyanophenyl)-8-oxooctanenitrile, this could involve the reaction of 1,3-dicyanobenzene (B1664544) with a suitable acylating agent, such as 8-chloro-8-oxooctanenitrile, in the presence of a Lewis acid catalyst.

The most common catalyst for this reaction is aluminum trichloride (B1173362) (AlCl₃). wikipedia.org The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. libretexts.orgmdpi.com A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.orglibretexts.org

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Aluminum Trichloride (AlCl₃) | Stoichiometric amounts, anhydrous | Highly reactive, but can be difficult to handle. wikipedia.orglibretexts.org |

| Iron(III) Chloride (FeCl₃) | Catalytic to stoichiometric amounts | Milder alternative to AlCl₃. |

| Zinc(II) Salts | Catalytic amounts | Used for activated aromatic rings. wikipedia.org |

| Brønsted Acids | Methanesulfonic acid, etc. | Can be used with carboxylic acids directly. organic-chemistry.org |

This established methodology provides a reliable, albeit sometimes harsh, route to the core aromatic ketone structure of the target molecule.

Strategies for Nitrile Group Introduction

The introduction of nitrile groups is a fundamental transformation in organic synthesis. studysmarter.co.uk There are several established methods to install the cyano group onto both aliphatic and aromatic frameworks.

For the aliphatic nitrile in this compound, a common method is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. ebsco.compressbooks.publibretexts.org This Sₙ2 reaction is an effective way to extend a carbon chain while introducing the nitrile functionality. pressbooks.publibretexts.org For example, reacting an 8-halo-1-(3-cyanophenyl)octan-1-one with KCN would yield the target molecule.

For the aromatic nitrile, the Sandmeyer reaction is a classic method that involves the diazotization of an aromatic amine to form a diazonium salt, which is then treated with copper(I) cyanide to yield the aryl nitrile. numberanalytics.com This would be applicable if a synthetic precursor containing an amino group on the phenyl ring was used.

Another widely used method is the dehydration of primary amides. pressbooks.pubnumberanalytics.com This reaction can be carried out using various dehydrating agents, with thionyl chloride (SOCl₂) and phosphorus pentoxide (P₄O₁₀) being common choices. ebsco.comlibretexts.orgnumberanalytics.com This approach is quite general as it is not limited by steric hindrance. pressbooks.pub

Table 2: Comparison of Common Nitrile Synthesis Methods

| Method | Starting Material | Key Reagents | Advantages |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halide | NaCN or KCN | Chain extension, straightforward Sₙ2 reaction. libretexts.org |

| Sandmeyer Reaction | Aryl Amine | NaNO₂, HCl, CuCN | Key method for aromatic nitriles. numberanalytics.com |

| Amide Dehydration | Primary Amide | SOCl₂, P₄O₁₀, POCl₃ | General, not limited by steric hindrance. pressbooks.pubacs.org |

Novel Synthetic Approaches to this compound

Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. These include the use of advanced catalysts and adherence to the principles of green chemistry.

Exploration of Organometallic Catalysis in Carbon-Carbon Bond Formations

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Palladium, nickel, and copper catalysts are frequently used for the cyanation of aryl halides or triflates, offering a milder alternative to traditional methods like the Sandmeyer reaction. numberanalytics.com This could be a viable route to introduce the cyano group onto the phenyl ring of a precursor molecule.

Another powerful organometallic approach involves the reaction of nitriles with Grignard or organolithium reagents to form ketones. libretexts.org In this reaction, the organometallic reagent adds to the electrophilic carbon of the nitrile to form an imine anion, which upon hydrolysis yields a ketone. libretexts.orgyoutube.com This retrosynthetic approach would involve reacting a dinitrile precursor with an appropriate organometallic reagent to form the ketone moiety.

Recent advances have also led to the development of catalytic systems for the synthesis of aromatic ketones. pkusz.edu.cn For instance, gold(I) and silver(I) complexes have been shown to catalyze the synthesis of aryl ketones through tandem reactions involving in-situ prepared enyne allenes. pkusz.edu.cn

Development of Multi-Step Synthesis Pathways

Constructing a multifunctional molecule like this compound typically requires a multi-step pathway. A plausible synthetic strategy could begin with an aldehyde, which undergoes a Stetter reaction with acrylonitrile (B1666552) to form a γ-keto nitrile. researchgate.net This core structure can then be further elaborated.

One potential multi-step pathway could be:

Friedel-Crafts Acylation: Acylation of benzene (B151609) with a long-chain diacid monoester monochloride to form a keto-ester.

Nitrile Introduction (Aromatic): Conversion of a functional group on the aromatic ring (e.g., a bromine atom via bromination followed by palladium-catalyzed cyanation) to the nitrile.

Chain Elaboration: Conversion of the terminal ester group on the aliphatic chain into a nitrile, possibly through conversion to an amide followed by dehydration.

The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, is a key area of modern synthesis that can significantly improve efficiency by reducing the need for intermediate purification steps. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. journals.co.za This involves using less hazardous chemicals, employing renewable feedstocks, and designing energy-efficient processes.

For nitrile synthesis, biocatalytic approaches using enzymes offer a green alternative to harsh chemical methods. nih.gov Enzymes like nitrilases and nitrile hydratases can hydrolyze nitriles under mild aqueous conditions, while aldoxime dehydratases can produce nitriles without toxic reagents. journals.co.zanih.gov Another green strategy involves the one-pot synthesis of nitriles from biomass-derived aldehydes using ionic liquids as both the solvent and catalyst. acs.org This avoids the use of metals or toxic cyanide sources. acs.org

In ketone synthesis, solvent-free and mechanochemical approaches are gaining traction. Mechanochemistry, which uses mechanical force to induce chemical reactions, can reduce or eliminate the need for solvents. acs.org The use of heterogeneous catalysts, which can be easily recovered and reused, also aligns with green chemistry principles. researchgate.net For example, nanorod manganese oxide has been reported as a sustainable catalyst for the hydration of nitriles to amides, which is a related and important transformation. researchgate.net

Table 3: Green Chemistry Approaches in Synthesis

| Principle | Application in Keto-Nitrile Synthesis | Example |

|---|---|---|

| Biocatalysis | Enzymatic synthesis or modification of nitriles. | Use of aldoxime dehydratase to produce nitriles under mild conditions. nih.gov |

| Alternative Solvents | Using water or ionic liquids instead of volatile organic compounds. | Hydration of nitriles in water using a recyclable catalyst. researchgate.net |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product. | One-pot synthesis of nitriles from aldehydes. organic-chemistry.org |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. It involves deconstructing the target molecule in a reverse-synthetic direction, identifying key bonds that can be disconnected to reveal simpler precursor structures, known as synthons. These synthons are then matched with commercially available synthetic equivalents.

For this compound, the primary functional groups guiding the analysis are the aromatic ketone and the two nitrile groups (one aromatic, one aliphatic). The most strategic disconnections are typically made adjacent to these functional groups, as they correspond to reliable bond-forming reactions. The core structure consists of a (3-cyanophenyl)carbonyl group attached to a seven-carbon aliphatic chain terminating in a nitrile.

Disconnection Strategies for the Ketone Moiety

The central ketone functional group is a key target for disconnection. There are two primary C-C bonds adjacent to the carbonyl carbon, and breaking either suggests a plausible synthetic route.

Friedel-Crafts Acylation Approach: Disconnecting the bond between the carbonyl carbon and the aromatic ring (bond 'a') is a common strategy for synthesizing aryl ketones. masterorganicchemistry.comyoutube.com This leads to an acylium ion synthon and a 3-cyanophenyl anion synthon. The corresponding synthetic equivalents would be an acyl chloride derived from the aliphatic chain and 3-cyanobenzene. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion attacks the aromatic ring, typically activated by a Lewis acid catalyst like aluminum trichloride (AlCl₃). wikipedia.org

Organometallic Addition Approach: Alternatively, disconnecting the bond between the carbonyl carbon and the aliphatic chain (bond 'b') suggests a nucleophilic addition pathway. organic-chemistry.org This approach generates a 3-cyanobenzoyl cation synthon and an alkyl anion synthon. Practical reagents for this transformation include an organometallic species, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), derived from the aliphatic nitrile precursor, which would attack a derivative of 3-cyanobenzoic acid (e.g., an acyl chloride, ester, or Weinreb amide). wikipedia.orgchemguide.co.uk A related method involves the addition of a Grignard reagent to an aromatic nitrile, followed by hydrolysis, to yield a ketone. masterorganicchemistry.comlibretexts.org

The following table summarizes the primary disconnection strategies for the ketone moiety.

| Disconnection Strategy | Bond Cleaved | Synthons | Corresponding Synthetic Reaction |

|---|---|---|---|

| Friedel-Crafts Acylation | Aryl-Acyl (a) | 3-cyanophenyl anion + Aliphatic acylium cation | Reaction of 3-cyanobenzene with an 8-carbon acyl chloride (e.g., 8-cyano-octanoyl chloride) in the presence of a Lewis acid (AlCl₃). |

| Grignard Reagent Addition | Alkyl-Acyl (b) | 3-cyanobenzoyl cation + Aliphatic anion | Reaction of a 7-cyanoheptylmagnesium bromide with a 3-cyanobenzoyl derivative (e.g., 3-cyanobenzoyl chloride). |

Disconnection Strategies for the Nitrile Moiety

The target molecule contains two distinct nitrile groups. While the aromatic nitrile is often incorporated as part of a starting material, the aliphatic nitrile at the end of the chain provides another key site for retrosynthetic disconnection.

Nucleophilic Substitution: The most direct and common method for introducing a nitrile group onto an aliphatic chain is through a nucleophilic substitution (SN2) reaction. wikipedia.orgyoutube.com Retrosynthetically, this involves disconnecting the C-CN bond, leading to a primary alkyl cation synthon and a cyanide anion synthon. The practical synthetic equivalent for the alkyl synthon would be an alkyl halide (e.g., a bromide or iodide), which can be readily displaced by a cyanide salt such as sodium cyanide (NaCN) or potassium cyanide (KCN). libretexts.orgchemguide.co.uk

Dehydration of a Primary Amide: Another established route to nitriles is the dehydration of a primary amide. chemguide.co.ukchemistrysteps.com This functional group interconversion (FGI) approach would first transform the nitrile into a primary amide. This amide could then be retrosynthetically traced back to a carboxylic acid. In the forward synthesis, the primary amide is treated with a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to yield the nitrile. libretexts.org

The table below outlines the disconnection strategies for the aliphatic nitrile group.

| Disconnection Strategy | Synthons | Corresponding Synthetic Reaction |

|---|---|---|

| Nucleophilic Substitution (SN2) | Alkyl cation + Cyanide anion | Reaction of a terminal alkyl halide (e.g., 8-bromo-1-octene) with sodium cyanide. |

| Functional Group Interconversion (FGI) via Amide Dehydration | Primary amide precursor | Dehydration of the corresponding primary amide using SOCl₂ or P₂O₅. |

Convergence of Aromatic and Aliphatic Precursors

A convergent synthesis strategy is often more efficient for constructing complex, bifunctional molecules. numberanalytics.com This approach involves preparing key fragments of the molecule independently before combining them in the final stages. acs.org For this compound, a logical convergent strategy separates the synthesis of the aromatic and aliphatic components.

Aromatic Precursor: A suitable starting material for the aromatic portion is 3-cyanobenzoic acid or its derivatives, such as 3-cyanobenzoyl chloride. These compounds are readily prepared or commercially available.

Aliphatic Precursor: The aliphatic piece is a bifunctional C7 or C8 chain that must contain a precursor to the nitrile on one end and a reactive group on the other to couple with the aromatic fragment. For example, a Grignard-based coupling would require the synthesis of a 7-haloheptanenitrile, which can then be converted to the corresponding Grignard reagent, 7-cyanoheptylmagnesium halide.

Chemical Reactivity and Transformations of 8 3 Cyanophenyl 8 Oxooctanenitrile

Reactions Involving the Ketone Functional Group

The ketone group in 8-(3-Cyanophenyl)-8-oxooctanenitrile, characterized by a carbonyl (C=O) moiety, is a site of significant chemical reactivity. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to nucleophilic attack.

Nucleophilic addition is a fundamental reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

A common example of this is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the ketone. For this compound, reaction with a Grignard reagent, followed by an acidic workup, would result in the formation of a tertiary alcohol. Similarly, organolithium reagents would react in a comparable manner.

Another important nucleophilic addition is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN). This reaction is typically catalyzed by a base, such as potassium cyanide (KCN), and results in the formation of a new carbon-carbon bond and a hydroxyl group on the former carbonyl carbon.

The following table summarizes these representative nucleophilic addition reactions:

| Reaction | Reagent(s) | Product Structure | Product Name |

| Grignard Reaction | 1. CH₃MgBr2. H₃O⁺ | 8-(3-Cyanophenyl)-8-hydroxy-8-methylnonanenitrile | |

| Cyanohydrin Formation | KCN, HCN | 8-(3-Cyanophenyl)-8-hydroxy-8-cyanooctanenitrile |

The ketone functional group can be readily reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Conversely, the oxidation of the ketone in this compound is not a typical reaction under standard conditions, as ketones are generally resistant to oxidation without cleavage of carbon-carbon bonds. Strong oxidizing agents under harsh conditions, such as potassium permanganate (B83412) or chromic acid, can cleave the molecule at the carbonyl group.

A summary of the reduction of the ketone is presented below:

| Reaction | Reagent(s) | Product Structure | Product Name |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 8-(3-Cyanophenyl)-8-hydroxyoctanenitrile |

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl oxygen and the resonance stabilization of the resulting conjugate base, the enolate. This allows for a variety of reactions to occur at the alpha-position.

Under basic or acidic conditions, this compound can exist in equilibrium with its enol tautomer. The formation of the enolate intermediate is key to reactions such as alpha-halogenation and alkylation. For instance, in the presence of a base and an alkyl halide, an alkyl group can be introduced at the alpha-carbon.

The table below illustrates a representative reaction involving the alpha-carbon:

| Reaction | Reagent(s) | Product Structure | Product Name |

| Alpha-Alkylation | 1. LDA2. CH₃I | 8-(3-Cyanophenyl)-7-methyl-8-oxooctanenitrile |

Reactions Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a range of transformations, primarily involving nucleophilic addition to the electrophilic carbon of the cyano group.

Nitriles can be hydrolyzed to either carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com Acid-catalyzed hydrolysis, typically by heating with an aqueous acid solution, converts the nitrile group into a carboxylic acid and an ammonium (B1175870) salt. libretexts.org In this case, both nitrile groups in this compound could potentially be hydrolyzed. Similarly, basic hydrolysis with an aqueous base will yield the carboxylate salt and ammonia. libretexts.orgpressbooks.pub

The reduction of the nitrile group typically leads to the formation of a primary amine. pressbooks.pub A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation. libretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. pressbooks.pub

These transformations are summarized in the following table:

| Reaction | Reagent(s) | Product Structure | Product Name |

| Acidic Hydrolysis | H₃O⁺, heat | 8-(3-Carboxyphenyl)-8-oxooctanoic acid | |

| Reduction to Amine | 1. LiAlH₄2. H₂O | 9-Amino-9-(3-(aminomethyl)phenyl)nonan-2-one |

Similar to the carbonyl group of a ketone, the carbon atom of a nitrile is electrophilic and can be attacked by strong nucleophiles such as Grignard reagents. pressbooks.publibretexts.org The reaction of a nitrile with a Grignard reagent, followed by hydrolysis, results in the formation of a ketone. pressbooks.pub This reaction provides a method for the synthesis of ketones where a new carbon-carbon bond is formed. libretexts.org

The table below outlines the reaction of the nitrile group with a Grignard reagent:

| Reaction | Reagent(s) | Product Structure | Product Name |

| Grignard Reaction | 1. CH₃MgBr2. H₃O⁺ | 1-(3-(1-Oxoethyl)phenyl)-1,9-nonanedione |

Reactions Involving the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its two substituents: the cyano group (-C≡N) and the 8-oxooctanenitrile acyl group (-C(O)(CH₂)₆C≡N). Both of these groups are electron-withdrawing, which has profound effects on the outcomes of reactions such as electrophilic aromatic substitution and directed ortho metalation.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The rate and regioselectivity of these reactions are dictated by the electronic nature of the substituents already present on the ring. libretexts.org

Both the cyano group and the acyl group are powerful electron-withdrawing groups. They pull electron density away from the benzene ring through both inductive and resonance effects, making the ring less nucleophilic. libretexts.orgyoutube.com Consequently, the aromatic ring of this compound is strongly deactivated towards electrophilic attack, meaning it reacts much more slowly than benzene itself. libretexts.org

In terms of regioselectivity, both substituents are meta-directors. libretexts.org They direct incoming electrophiles to the positions meta to themselves. In this molecule, the directing effects of the two groups are cooperative:

The acyl group at C1 directs incoming electrophiles to C3 and C5.

The cyano group at C3 directs incoming electrophiles to C1 and C5.

Since C1 is already substituted, both groups strongly direct the incoming electrophile to the C5 position. The C2 position, being ortho to both deactivating groups, is the most deactivated site. The C4 and C6 positions are less favored than C5. Therefore, electrophilic aromatic substitution reactions are predicted to yield the 5-substituted product as the major isomer. Due to the strong deactivation, Friedel-Crafts alkylation and acylation reactions are generally not feasible with this substrate. libretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 8-(3-Cyano-5-nitrophenyl)-8-oxooctanenitrile |

| Bromination | Br₂, FeBr₃ | 8-(5-Bromo-3-cyanophenyl)-8-oxooctanenitrile |

| Sulfonation | Fuming H₂SO₄ | 5-(8-Cyano-1-oxo-octyl)-2-cyanobenzenesulfonic acid |

Directed Ortho Metalation (DoM) and Related Transformations

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho position by a strong base, typically an organolithium reagent. wikipedia.org This generates a highly reactive aryllithium intermediate that can be trapped with various electrophiles, allowing for regioselective synthesis that is often complementary to EAS. wikipedia.orgorganic-chemistry.org

In this compound, both the acyl and cyano groups can potentially function as DMGs, as they contain heteroatoms that can coordinate with the lithium cation of the organolithium base. organic-chemistry.orgbaranlab.org The relative directing ability and potential side reactions must be considered. While amides and carbamates are among the strongest DMGs, cyano and ketone groups can also direct metalation. organic-chemistry.org

The most acidic protons on the aromatic ring are those at the C2 and C4 positions, which are ortho to the electron-withdrawing acyl and cyano groups, respectively. The C2 proton is positioned ortho to both the acyl and cyano groups, making it the most likely site for deprotonation (litiation) due to the combined acidifying effect.

A significant competing reaction is the nucleophilic addition of the organolithium reagent to the highly electrophilic ketone carbonyl group. To favor DoM over carbonyl addition, a sterically hindered or less nucleophilic base (like lithium diisopropylamide, LDA) and low temperatures are often employed. Assuming successful and selective metalation at the C2 position, the resulting aryllithium species can react with a range of electrophiles.

Table 2: Potential Transformations via Directed Ortho Metalation at C2

| Reagent Sequence | Electrophile (E) | Resulting Functional Group at C2 |

| 1. n-BuLi or LDA, THF, -78 °C 2. CO₂; then H₃O⁺ | Carbon Dioxide | Carboxylic Acid (-COOH) |

| 1. n-BuLi or LDA, THF, -78 °C 2. I₂ | Iodine | Iodo (-I) |

| 1. n-BuLi or LDA, THF, -78 °C 2. (CH₃)₃SiCl | Trimethylsilyl chloride | Trimethylsilyl (-Si(CH₃)₃) |

| 1. n-BuLi or LDA, THF, -78 °C 2. DMF; then H₃O⁺ | N,N-Dimethylformamide | Aldehyde (-CHO) |

Interplay and Chemoselectivity Between Functional Groups in this compound

Chemoselectivity describes the preferential reaction of a reagent with one of two or more different functional groups in a molecule. The title compound possesses four distinct reactive sites: a ketone, an aromatic nitrile, an aliphatic nitrile, and the aromatic ring itself. The outcome of a given reaction is highly dependent on the reagent used.

Reaction with Nucleophiles: The ketone carbonyl is generally more electrophilic and reactive towards common nucleophiles (e.g., Grignard reagents, organolithiums) than either nitrile group. libretexts.orgpressbooks.pub Nucleophilic attack would preferentially occur at the ketone, forming a tertiary alcohol upon workup. The nitriles are less reactive, with the aliphatic nitrile generally being more susceptible to attack than the aromatic one.

Reaction with Reducing Agents: The choice of reducing agent allows for significant control over the transformation.

A mild hydride donor like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, leaving both nitrile groups intact.

A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is non-selective and will reduce all three functional groups. The ketone will be reduced to a secondary alcohol, and both the aromatic and aliphatic nitriles will be reduced to primary amines.

Reaction with Bases: Strong, non-nucleophilic bases like LDA will primarily induce the DoM reaction by deprotonating the C2 position of the aromatic ring, as discussed previously. More nucleophilic bases like n-BuLi will result in a competition between DoM and addition to the ketone. Deprotonation alpha to the ketone to form an enolate is also a possibility, though the aromatic C-H at C2 is likely more acidic.

Hydrolysis: Under harsh acidic or basic conditions, both nitrile groups can be hydrolyzed. This reaction typically proceeds first to a primary amide and then to a carboxylic acid upon further heating. The ketone group is generally stable to these conditions. The relative rates of hydrolysis for the aromatic versus the aliphatic nitrile can vary based on the specific reaction conditions.

Table 3: Chemoselective Reactions of this compound

| Reagent | Primary Reactive Site(s) | Expected Product(s) after Workup |

| NaBH₄, CH₃OH | Ketone | 8-(3-Cyanophenyl)-8-hydroxyoctanenitrile |

| LiAlH₄, THF; then H₃O⁺ | Ketone, Aromatic Nitrile, Aliphatic Nitrile | 8-(3-(Aminomethyl)phenyl)octane-1,8-diol |

| CH₃MgBr, THF; then H₃O⁺ | Ketone | 8-(3-Cyanophenyl)-8-methyloctane-1,8-diol |

| H₂SO₄ (aq), Δ | Aromatic Nitrile, Aliphatic Nitrile | 3-(8-Carboxyoctanoyl)benzoic acid |

Synthesis of 8 3 Cyanophenyl 8 Oxooctanenitrile Derivatives and Structural Analogues

Modulation of the Aromatic Moiety

Systematic modification of the phenyl ring is a key strategy for creating structural analogues. By employing different substituted benzenes in the Friedel-Crafts acylation step, derivatives with varied electronic and steric properties can be synthesized.

The introduction of halogen atoms onto the aromatic ring is achieved by using the corresponding halobenzene as the substrate in the Friedel-Crafts reaction. For instance, reacting 7-cyanoheptanoyl chloride with bromobenzene, chlorobenzene, or fluorobenzene (B45895) in the presence of AlCl₃ yields the respective halogenated keto-nitrile. The directing effects of the halogen substituents (ortho-, para-directing) and their deactivating nature must be considered when optimizing reaction conditions.

| Compound Name | Aromatic Precursor | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 8-(3-Bromophenyl)-8-oxooctanenitrile | Bromobenzene | C14H16BrNO | 294.19 | 898766-84-2 |

| 8-(3-Chlorophenyl)-8-oxooctanenitrile | Chlorobenzene | C14H16ClNO | 249.74 | 898767-74-3 |

| 8-(3-Fluorophenyl)-8-oxooctanenitrile | Fluorobenzene | C14H16FNO | 233.28 | 898767-27-6 |

Similarly, alkoxy or alkyl groups can be incorporated by using substituted benzenes like anisole (B1667542) (methoxybenzene) or toluene (B28343) (methylbenzene). These electron-donating groups activate the aromatic ring towards electrophilic substitution, often leading to higher yields or requiring milder reaction conditions compared to halobenzenes. The synthesis of 8-(3-Methoxyphenyl)-8-oxooctanenitrile would proceed from the Friedel-Crafts acylation of anisole.

The synthesis of positional isomers, such as the title compound 8-(3-Cyanophenyl)-8-oxooctanenitrile and its 4-cyano analogue, is achieved by reacting 7-cyanoheptanoyl chloride with benzonitrile (B105546). Friedel-Crafts acylation on a benzonitrile substrate is challenging due to the strong deactivating nature of the nitrile group and its potential to coordinate with the Lewis acid catalyst. However, under forcing conditions, the reaction can proceed, typically yielding a mixture of meta and para isomers, which then require separation.

| Compound Name | Aromatic Precursor | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | Benzonitrile | C15H16N2O | 240.30 | 898767-66-3 |

| 8-(4-Cyanophenyl)-8-oxooctanenitrile | Benzonitrile | C15H16N2O | 240.30 | 898767-56-1 |

Alteration of the Alkyl Chain Length and Substituents

Modifying the seven-carbon linker between the ketone and nitrile functional groups provides another avenue for structural diversity.

Varying Chain Length: The most direct method to alter the chain length is to begin the synthetic sequence with a different α,ω-dinitrile. For example, using pimelonitrile (heptanedinitrile) or adiponitrile (B1665535) (hexanedinitrile) would lead to final products with six- or five-carbon chains, respectively.

Introducing Substituents: Substituents can be introduced onto the alkyl chain, most commonly at the α-position to the ketone. This can be achieved through the alkylation of the pre-formed keto-nitrile. researchgate.net The process involves treating the parent compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to selectively remove a proton from the carbon adjacent to the carbonyl group, forming an enolate. This enolate can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to install an alkyl substituent at the α-position. researchgate.netacs.org

Functional Group Interconversions of Keto-Nitrile Moieties

The ketone and nitrile groups within the molecule are both susceptible to a variety of chemical transformations. The ability to selectively modify one group while leaving the other intact is a key aspect of the synthetic utility of these compounds. byjus.com

Reactions of the Ketone Group:

Selective Reduction: The ketone can be selectively reduced to a secondary alcohol. This is typically accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). acs.org Under standard conditions, NaBH₄ is highly effective at reducing aldehydes and ketones but does not typically react with less electrophilic functional groups like nitriles. This chemoselectivity allows for the clean conversion of the keto-nitrile to the corresponding hydroxy-nitrile.

Reactions of the Nitrile Group:

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under harsh conditions. lumenlearning.comlibretexts.org This transformation requires heating the keto-nitrile under reflux with a strong aqueous acid (e.g., H₂SO₄) or a strong base (e.g., NaOH). chemguide.co.uk If basic hydrolysis is used, an acidification step is required at the end of the reaction to protonate the resulting carboxylate salt. These conditions may also promote side reactions at the ketone, such as enolization.

Selective Reduction to Amine: The nitrile can be selectively reduced to a primary amine. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both ketones and nitriles, specific reagent systems have been developed for the selective reduction of nitriles. For example, a combination of cobalt chloride (CoCl₂) and sodium borohydride can generate a reagent that preferentially reduces nitriles to primary amines in the presence of other reducible functional groups. google.com

Spectroscopic and Structural Elucidation Studies of 8 3 Cyanophenyl 8 Oxooctanenitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and stereochemistry of a molecule. For 8-(3-cyanophenyl)-8-oxooctanenitrile, both ¹H and ¹³C NMR would be instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the different types of protons in the molecule. The aromatic protons of the 3-cyanophenyl group would appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the cyano and carbonyl substituents. The specific splitting patterns of these aromatic protons would reveal their coupling relationships (ortho, meta, para). The aliphatic protons of the octanenitrile (B114854) chain would resonate in the upfield region. The methylene (B1212753) group adjacent to the carbonyl group (α-protons) would be the most deshielded of the aliphatic protons, likely appearing around 2.8-3.2 ppm as a triplet. The methylene group adjacent to the terminal nitrile group would also be deshielded, with an expected chemical shift in the range of 2.3-2.7 ppm, also as a triplet. The remaining methylene groups of the aliphatic chain would produce a complex multiplet in the region of 1.3-1.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The carbonyl carbon is expected to be the most downfield signal, typically in the range of 195-205 ppm. The two nitrile carbons would have characteristic chemical shifts around 115-125 ppm. The aromatic carbons would appear between 125 and 140 ppm, with the carbon attached to the carbonyl group being the most deshielded. The carbons of the aliphatic chain would resonate in the upfield region, generally between 20 and 40 ppm. The specific chemical shifts would be influenced by their proximity to the electron-withdrawing functional groups.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic-H | 7.8 - 8.2 | Multiplet | - |

| -CH₂-C=O | 3.0 | Triplet | 7.2 |

| -CH₂-CN | 2.4 | Triplet | 7.2 |

| -(CH₂)₄- | 1.4 - 1.8 | Multiplet | - |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~198 |

| Aromatic C-CN | ~112 |

| Aromatic C-CO | ~137 |

| Aromatic C-H | 129 - 135 |

| Aliphatic C≡N | ~119 |

| -CH₂-C=O | ~38 |

| -CH₂-CN | ~17 |

| -(CH₂)₄- | 24 - 29 |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its key functional groups. A sharp, intense band around 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the aromatic nitrile. spectroscopyonline.com The aliphatic nitrile would also show a C≡N stretch in a similar region, potentially leading to a broadened or overlapping peak. A very strong and sharp absorption peak in the range of 1680-1700 cm⁻¹ would correspond to the C=O stretching vibration of the aryl ketone. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretching vibrations are typically strong and sharp in Raman spectra, appearing in the same 2220-2240 cm⁻¹ region. The symmetric stretching of the aromatic ring would also give rise to a characteristic Raman band. While the carbonyl (C=O) stretch is strong in the IR, it is often weaker in the Raman spectrum.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic Nitrile | C≡N Stretch | 2220-2240 (strong, sharp) | 2220-2240 (strong, sharp) |

| Aliphatic Nitrile | C≡N Stretch | 2240-2260 (medium, sharp) | 2240-2260 (medium, sharp) |

| Aryl Ketone | C=O Stretch | 1680-1700 (strong, sharp) | 1680-1700 (weak to medium) |

| Aromatic C-H | Stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| Aliphatic C-H | Stretch | 2850-2960 (medium to strong) | 2850-2960 (medium to strong) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₅H₁₆N₂O), the expected exact mass would be approximately 240.1263 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 240. The fragmentation pattern would be expected to show characteristic losses. A prominent fragmentation pathway would be the alpha-cleavage adjacent to the carbonyl group, leading to the formation of the 3-cyanobenzoyl cation (m/z 129) and a neutral radical. Another significant fragmentation could involve cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in a fragment corresponding to the octanenitrile acylium ion. Further fragmentation of the aliphatic chain would also be observed.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure |

| 240 | [M]⁺ (Molecular Ion) |

| 129 | [NCC₆H₄CO]⁺ (3-Cyanobenzoyl cation) |

| 111 | [NC(CH₂)₆CO]⁺ |

| 102 | [NCC₆H₄]⁺ |

X-ray Crystallography and Solid-State Structural Analysis (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (if present) or π-π stacking of the aromatic rings. Such data is invaluable for understanding the solid-state properties of the material. As of now, no public crystallographic data for this specific compound is available.

Conformational Analysis via Spectroscopic and Computational Methods

Spectroscopic Methods: Variable-temperature NMR studies could provide insights into the conformational dynamics. Changes in chemical shifts or coupling constants with temperature can indicate the presence of different conformers in equilibrium.

Computational Methods: In the absence of experimental solid-state data, computational modeling, particularly using density functional theory (DFT), can be a powerful tool to predict the low-energy conformations of the molecule. By rotating the single bonds in the aliphatic chain and around the bond connecting the carbonyl group to the aromatic ring, a potential energy surface can be generated. This would allow for the identification of the most stable conformers in the gas phase or in solution (by using appropriate solvent models). These computational studies can also predict spectroscopic parameters (NMR chemical shifts, vibrational frequencies) that can be compared with experimental data to validate the predicted conformations. Studies on related cyanophenyl compounds have utilized such computational approaches to understand their conformational preferences. longdom.org

Computational Chemistry Investigations of 8 3 Cyanophenyl 8 Oxooctanenitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and thermodynamic stability of 8-(3-cyanophenyl)-8-oxooctanenitrile. nih.gov These calculations can provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's behavior.

Key electronic and energetic parameters that can be determined for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the electron-withdrawing nature of the two nitrile groups and the carbonyl group would be expected to influence these orbital energies significantly.

Furthermore, electrostatic potential maps can be generated to visualize the electron-rich and electron-poor regions of the molecule. It is anticipated that the nitrogen atoms of the nitrile groups and the oxygen atom of the carbonyl group would be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the nitrile and carbonyl groups would be electron-deficient and thus prone to nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties of this compound Based on Analogous Compounds

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | ~ -1.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | ~ 6.0 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | ~ 4.5 D | A significant dipole moment suggests a polar molecule with notable intermolecular interactions. |

Note: The values in this table are hypothetical and are based on typical values for similar aromatic ketones and alkyl nitriles. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

The flexible seven-carbon chain of this compound allows for a wide range of possible conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape and understand the molecule's dynamic behavior over time. mdpi.commdpi.com By simulating the movements of the atoms under a given force field, MD can reveal the most stable conformers and the energy barriers between them. nih.gov

MD simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how the molecular conformation adapts to its surroundings. For this compound, it would be expected that in a polar solvent, the molecule might adopt conformations that expose its polar nitrile and carbonyl groups to the solvent, while in a nonpolar solvent, it might fold to minimize these interactions.

Analysis of the MD trajectories can provide information on various structural parameters, such as the distribution of dihedral angles, the radius of gyration, and the end-to-end distance of the alkyl chain. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as in a biological system or a material matrix.

Table 2: Key Dynamic Properties of this compound Obtainable from MD Simulations

| Property | Description | Potential Insights |

| Conformational Isomers | The different spatial arrangements of the molecule due to rotation around single bonds. | Identification of the most stable, low-energy conformations. |

| Dihedral Angle Distribution | The probability of finding specific torsion angles along the alkyl chain. | Understanding the flexibility and preferred orientations of the molecular backbone. |

| Radius of Gyration | A measure of the molecule's compactness. | How the molecule's shape changes over time and in different environments. |

| Solvent Accessible Surface Area | The surface area of the molecule that is accessible to a solvent. | Information on how the molecule will interact with its environment. |

Prediction of Reactivity and Mechanistic Pathways

Computational methods can be used to predict the most likely sites of chemical reaction on this compound and to explore the mechanisms of its potential transformations. Reactivity indices, derived from DFT calculations, such as Fukui functions and local softness, can identify the atoms most susceptible to nucleophilic or electrophilic attack. acs.orgnih.gov

For this molecule, the carbonyl carbon and the two nitrile carbons are expected to be the primary electrophilic sites. nih.govresearchgate.net The reactivity of the nitrile group can be significantly influenced by the presence of the electron-withdrawing benzoyl group. researchgate.net Computational studies on similar nitrile-containing compounds have shown that the energy barrier for nucleophilic attack can be calculated to predict the likelihood of a reaction. acs.orgresearchgate.net

Furthermore, computational chemistry can be used to model entire reaction pathways, identifying transition states and calculating activation energies. nih.gov For example, the potential for an intramolecular cyclization reaction involving the terminal nitrile and the carbonyl group could be investigated. Such studies would provide valuable insights into the chemical stability of the molecule and its potential to be used as a precursor in the synthesis of more complex structures. acs.org

In Silico Design of Novel Analogues and Synthetic Strategies

The structural and electronic information obtained from computational studies can guide the in silico design of novel analogues of this compound with tailored properties. core.ac.uknumberanalytics.com For instance, if the goal is to enhance the molecule's reactivity, substituents could be added to the phenyl ring to further withdraw or donate electron density. The effect of these modifications on the molecule's electronic structure and reactivity could be rapidly assessed using quantum chemical calculations before any synthetic work is undertaken. sioc-journal.cn

Computational methods can also aid in the development of synthetic strategies. By calculating the thermodynamics and kinetics of different potential synthetic routes, the most efficient and highest-yielding pathways can be identified. nih.gov For a molecule like this compound, computational chemistry could be used to explore different coupling reactions for its synthesis or to predict the outcomes of its further functionalization.

Table 3: Examples of In Silico Modifications and Their Potential Effects

| Modification | Computational Method | Predicted Effect |

| Addition of an electron-withdrawing group (e.g., -NO2) to the phenyl ring | DFT calculations of electronic properties | Increased electrophilicity of the carbonyl and nitrile carbons, potentially enhancing reactivity. |

| Shortening or lengthening the alkyl chain | MD simulations of conformational dynamics | Altered flexibility and conformational preferences, which could impact intermolecular interactions. |

| Replacement of the meta-cyano group with a para-cyano group | DFT calculations of electrostatic potential | Change in the molecule's dipole moment and electronic distribution, affecting its polarity and reactivity. |

| Isosteric replacement of the nitrile group | Quantum chemical calculations of binding affinity | If used in a drug design context, this could improve pharmacological properties. sioc-journal.cn |

Role of 8 3 Cyanophenyl 8 Oxooctanenitrile As a Synthetic Intermediate

Precursor in Complex Heterocycle Synthesis

The presence of both a ketone and two nitrile functionalities makes 8-(3-Cyanophenyl)-8-oxooctanenitrile an ideal precursor for the synthesis of a variety of complex heterocyclic compounds. The reactivity of these groups can be harnessed in several well-established cyclization reactions.

One prominent example is the Gewald reaction , a multicomponent reaction that typically involves a ketone, an active methylene (B1212753) compound (like a nitrile), and elemental sulfur to form a polysubstituted 2-aminothiophene. mdpi.comarkat-usa.orgumich.eduwikipedia.orgresearchgate.net In a hypothetical application, the ketone moiety of this compound could react with its own terminal nitrile group, or an external nitrile, in the presence of sulfur and a base to construct a thiophene (B33073) ring. The resulting product would be a highly functionalized thiophene derivative, which are significant scaffolds in medicinal chemistry.

Similarly, the functionalities within this compound are amenable to the synthesis of other important heterocycles such as pyridines and pyrimidines. The condensation of dinitriles or cyanoketones with various reagents is a common strategy for constructing these six-membered rings. For instance, the intramolecular cyclization of the dinitrile portion of the molecule could be envisioned, or the ketone could participate in a condensation reaction with an amidine to form a pyrimidine (B1678525) ring.

| Heterocycle Class | Potential Reaction | Reacting Groups of this compound |

| Thiophenes | Gewald Reaction | Ketone, Aliphatic Nitrile |

| Pyridines | Intramolecular Cyclization | Aromatic Nitrile, Aliphatic Nitrile |

| Pyrimidines | Condensation with Amidines | Ketone |

Building Block for Macrocyclic and Polycyclic Organic Architectures

The long aliphatic chain of this compound makes it an excellent candidate for the construction of macrocyclic and polycyclic structures. The Thorpe-Ziegler reaction , an intramolecular cyclization of dinitriles, is a powerful tool for the synthesis of large rings and cyclic ketones. wikipedia.orgsynarchive.combuchler-gmbh.comchem-station.com By treating this compound with a strong base, an intramolecular condensation between the two nitrile groups could be initiated, leading to the formation of a large macrocyclic enamine, which upon hydrolysis would yield a macrocyclic ketone. The success of such macrocyclizations often depends on employing high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Furthermore, the rigid aromatic ring and the flexible long chain of the molecule can be exploited to create complex polycyclic systems. Intramolecular Friedel-Crafts-type reactions, where the aliphatic chain cyclizes onto the aromatic ring, or subsequent cyclizations of a macrocyclic intermediate, could lead to the formation of intricate, multi-ring architectures. These structures are of significant interest in materials science and drug discovery due to their unique conformational properties.

Utility in Divergent and Convergent Synthetic Strategies

The multiple, orthogonally reactive functional groups of this compound make it a valuable tool in both divergent and convergent synthetic strategies, which are designed to enhance the efficiency of multi-step syntheses. wikipedia.org

In a divergent synthesis approach, a single, complex starting material is used to generate a library of structurally diverse compounds. Starting with this compound, one could selectively react each functional group to produce a range of different products. For example, reduction of the ketone would lead to an alcohol, while hydrolysis of the nitriles would yield carboxylic acids. Each of these new molecules could then be subjected to further, different transformations, quickly generating a diverse library of compounds from a single precursor.

| Synthetic Strategy | Application of this compound |

| Divergent Synthesis | A common precursor for a library of compounds by selective functional group manipulation. |

| Convergent Synthesis | A key building block to be coupled with other fragments in the final stages of a synthesis. |

Applications in Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient approach to increasing molecular complexity. The structure of this compound is well-suited for initiating such reaction sequences.

A tandem reaction could be designed where an initial reaction creates a new functional group that immediately participates in a subsequent transformation. For example, a tandem Michael addition/Thorpe-Ziegler cyclization could be envisioned. rsc.org If a suitable Michael acceptor is introduced, the alpha-carbon to one of the nitrile groups could act as a nucleophile, with the subsequent intramolecular Thorpe-Ziegler cyclization leading to a complex heterocyclic system.

Cascade reactions , which are often more complex and can be triggered by a single event, are also a possibility. researchgate.net For instance, a radical-initiated cascade could be triggered at one of the nitrile groups, leading to a series of intramolecular cyclizations down the aliphatic chain and potentially involving the aromatic ring, resulting in the rapid formation of a polycyclic structure. rsc.org The strategic placement of the functional groups in this compound allows for the design of such elegant and efficient synthetic pathways.

| Reaction Type | Plausible Scenario with this compound |

| Tandem Reaction | Sequential Michael addition followed by an intramolecular Thorpe-Ziegler cyclization. |

| Cascade Reaction | Radical-initiated cyclization cascade starting from a nitrile group to form a polycyclic system. |

Future Research Directions and Perspectives

Development of Highly Stereoselective Synthetic Routes

The ketone moiety in 8-(3-Cyanophenyl)-8-oxooctanenitrile presents a key site for the introduction of chirality. Future research could focus on developing synthetic routes that control the stereochemistry at the carbonyl carbon, leading to enantiomerically pure products which are often crucial for applications in medicinal chemistry and materials science.

One promising approach is the asymmetric reduction of the ketone to a chiral alcohol. This can be achieved using well-established catalytic systems. Another avenue involves the asymmetric addition of nucleophiles to the carbonyl group. Recent advances in the catalytic asymmetric synthesis of tertiary alcohols from ketones provide a strong foundation for this line of inquiry.

Furthermore, the aliphatic chain offers opportunities for introducing stereocenters. For instance, asymmetric methodologies could be developed for the synthesis of precursors to this compound that already contain chiral centers. This could involve stereoselective alkylation or conjugate addition reactions to elaborate the octanenitrile (B114854) backbone. The development of such routes would be a significant step towards producing structurally diverse and stereochemically defined derivatives.

Table 1: Potential Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst Type | Chiral Ligand Example | Expected Outcome |

|---|---|---|

| Ruthenium-based | (R,R)-TsDPEN | High enantioselectivity for the corresponding alcohol |

| Rhodium-based | (R)-BINAP | Enantioselective hydrogenation |

Exploration of Novel Catalytic Transformations

The two nitrile groups and the aromatic ring of this compound are ripe for exploration through novel catalytic transformations. These functional groups offer multiple handles for molecular derivatization.

A significant area of future research will likely involve the transition-metal-catalyzed activation of the C–CN bond of the aromatic nitrile. nih.govsnnu.edu.cn This strategy could enable cross-coupling reactions where the cyano group acts as a leaving group, allowing for the introduction of various substituents on the phenyl ring. nih.gov Such transformations would greatly expand the chemical space accessible from this parent compound. researchgate.net

The aliphatic nitrile group can also be a target for catalytic transformations. Biocatalysis using nitrilase enzymes could facilitate the selective hydrolysis of the aliphatic nitrile to a carboxylic acid without affecting the aromatic nitrile, offering a green and highly selective synthetic method. openbiotechnologyjournal.comresearchgate.net Additionally, both nitrile groups can be catalytically hydrogenated to primary amines, providing precursors for a wide range of further chemical modifications. The ketone itself can be a substrate for various transformations, including Baeyer-Villiger oxidation to form an ester, or reductive amination to introduce new nitrogen-containing functionalities.

Table 2: Prospective Catalytic Transformations of this compound

| Functional Group | Reaction Type | Potential Catalyst | Product Class |

|---|---|---|---|

| Aromatic Nitrile | C-CN Bond Activation/Cross-Coupling | Palladium or Nickel complexes | Substituted Phenyl Derivatives |

| Aliphatic Nitrile | Selective Hydrolysis | Nitrilase Enzymes | Cyanophenyl Keto-acids |

| Both Nitriles | Reduction | Ruthenium Pincer Complexes | Diamino Alcohols |

| Ketone | Reductive Amination | Nickel or Platinum Catalysts | Amino Derivatives |

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to improve efficiency, safety, and reproducibility. wikipedia.orgnih.gov Future research should aim to integrate the synthesis of this compound and its derivatives into such systems.

Flow chemistry offers several advantages for reactions involving nitriles, including improved safety when handling potentially hazardous reagents and better control over reaction parameters. rsc.orgrsc.org A continuous flow process for the synthesis of this compound could be developed, potentially starting from simpler building blocks. This would enable safer and more scalable production. rsc.org For instance, cyanide-free methods for nitrile synthesis are well-suited for flow chemistry setups. rsc.org

Furthermore, automated synthesis platforms could be employed to rapidly generate a library of derivatives based on the this compound scaffold. By combining automated liquid handling with pre-packaged reagent cartridges, a multitude of catalytic transformations could be systematically explored in a high-throughput manner. This would accelerate the discovery of new compounds with desirable properties.

Theoretical Predictions Guiding Experimental Design

Computational chemistry and theoretical predictions are powerful tools for guiding and accelerating experimental research. nih.gov In the context of this compound, density functional theory (DFT) calculations could be employed to predict the reactivity of its various functional groups.

Theoretical models can help in understanding the mechanisms of potential catalytic transformations. For example, the energetics of different pathways for C–CN bond activation or C-H functionalization can be calculated to identify the most promising catalysts and reaction conditions. beilstein-journals.org DFT can also be used to predict the regioselectivity of reactions on the aromatic ring, saving significant experimental effort. beilstein-journals.org

Furthermore, computational studies can predict the electronic and structural properties of novel derivatives, helping to prioritize synthetic targets. For instance, the potential for nitrile-containing molecules to act as covalent inhibitors in biological systems can be assessed computationally before their synthesis. nih.gov This synergy between theoretical predictions and experimental validation will be crucial for the efficient and targeted exploration of the chemical potential of this compound.

Table 3: Application of Theoretical Predictions in Future Research

| Research Area | Computational Method | Predicted Parameter | Impact on Experimental Design |

|---|---|---|---|

| Catalytic Transformations | Density Functional Theory (DFT) | Reaction barriers, transition state geometries | Catalyst selection, optimization of reaction conditions |

| Stereoselective Synthesis | Molecular Mechanics (MM), DFT | Enantiomeric excess, diastereomeric ratios | Selection of chiral catalysts and auxiliaries |

| Novel Derivatives | Quantitative Structure-Activity Relationship (QSAR) | Biological activity, physical properties | Prioritization of synthetic targets |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 8-(3-Cyanophenyl)-8-oxooctanenitrile, and what experimental validations are required?

- Methodology :

- Step 1 : Start with a Friedel-Crafts acylation of 3-cyanobenzene to introduce the ketone group. Use AlCl₃ as a catalyst in anhydrous dichloromethane .

- Step 2 : Perform a nucleophilic substitution on the resulting ketone using octanenitrile. Optimize reaction conditions (temperature: 80–100°C, solvent: DMF) to enhance yield.

- Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity (>95%) using GC-MS .

Q. What safety protocols are critical for handling this compound in the lab?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Collect nitrile-containing waste in sealed containers and treat with alkaline hydrolysis (NaOH, 10% w/v) before disposal .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm the cyanophenyl group (δ 7.5–8.0 ppm for aromatic protons) and ketone position (δ 2.5–3.0 ppm for α-protons) .

- FT-IR : Detect C≡N stretching (~2240 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .

- Elemental Analysis : Verify C, H, N composition (theoretical: C 72.3%, H 6.1%, N 5.8%) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Approach :

- DFT Calculations : Use B3LYP/6-31G* basis sets to model electron density at the ketone and nitrile groups. Identify electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack .

- Reactivity Trends : Compare with analogs (e.g., 3-chlorophenyl derivatives) to assess substituent effects on reaction barriers .

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?

- Troubleshooting :

- Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation of the cyanophenyl group) .

- Impurity Analysis : Re-purify via column chromatography (silica gel, gradient elution) and re-analyze with high-resolution MS .

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing side products?

- Experimental Design :

- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), catalyst loading (AlCl₃ 1–5 mol%), and reaction time (4–12 hrs). Use ANOVA to identify significant factors .

- Byproduct Mitigation : Add molecular sieves to absorb water and prevent hydrolysis of nitrile groups .

Q. How can the biological activity of this compound be systematically evaluated in vitro?

- Protocol :

- Cytotoxicity Assays : Treat human cancer cell lines (e.g., HeLa) with 1–100 μM concentrations. Measure viability via MTT assay .

- Enzyme Inhibition : Test interactions with cytochrome P450 isoforms using fluorescence-based assays (e.g., CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.